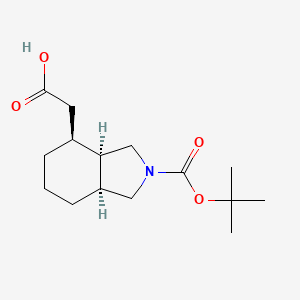
DisodiuM Phenyl Phosphate Hydrate
Vue d'ensemble
Description
Disodium Phenyl Phosphate Hydrate (DPPH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and is commonly used in various laboratory experiments. The compound is synthesized through a series of chemical reactions, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Alkaline Phosphatase Activity Measurement
- DPPH is used as a substrate in the measurement of Alkaline Phosphatase (ALP) activity in different contexts such as activated sludge, serum, and milk. The hydrolysis of DPPH by ALP produces phenol, the amount of which can indirectly indicate the activity of ALP (Yin, Wang, & Wang, 2014); (Hu Lin, 2011); (Haab & Smith, 1957).
Fluorescent Probe in ALP Determination
- DPPH is used in synthesizing fluorescent probes for the determination of ALP. This application is significant in assessing ALP in human serum, highlighting DPPH's role in medical diagnostics (Lei, Jie, & Ding, 2011).
Stability Studies
- Research on the chemical stability of DPPH has shown its resilience against decomposition, even under conditions like heat treatment and autoclaving, making it a reliable compound for various biochemical assays (Henningson, 1960).
Spectroscopic Studies
- DPPH is studied using vibrational spectroscopy methods. Such studies provide insights into its molecular structure and interactions, crucial for understanding its behavior in different chemical environments (Anto et al., 2010).
Kinetics in Frozen Solutions
- The kinetics of DPPH hydrolysis in frozen solutions has been studied, providing valuable information for understanding chemical reactions in food technology and cryopreservation (Kerr et al., 1993).
Photolytic Studies
- DPPH is used in studies investigating the photolytic release of orthophosphate in oxygen-saturated solutions. This research is significant for understanding photochemical reactions (Halma & Levy, 1979).
Pectin Extraction Optimization
- DPPH is utilized in optimizing pectin extraction from sweet potato residues. Such applications are relevant in food science and technology (Zhang & Mu, 2011).
Enzymatic Assay Development
- DPPH is involved in developing assays for enzyme activity, such as in serum phosphatase activity measurements. This underlines its role in clinical laboratory methods (Greenberg, Lucia, & Weitzman, 1940).
Biophosphorus Removal
- In biotechnological applications, DPPH plays a role in the biotreatment of phosphorite, demonstrating its utility in environmental and industrial processes (Bojinova, Velkova, & Mihaylov, 1998).
Propriétés
IUPAC Name |
disodium;phenyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRAGHWHMEVOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)








